molecular formula C9H10N2O2 B1293822 2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 20348-21-4

2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No. B1293822
CAS RN: 20348-21-4
M. Wt: 178.19 g/mol
InChI Key: DMLNXUUGRSBBBR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of oxazines, which are oxygen and nitrogen-containing heterocycles. The structure of this compound includes a pyridine ring fused with a 1,4-oxazine ring, and it is further characterized by the presence of two methyl groups at the second position of the oxazine ring.

Synthesis Analysis

The synthesis of related pyrido[2,3-b][1,4]oxazin-2-ones has been reported to proceed via a one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines using cesium carbonate in refluxing acetonitrile . This method features a Smiles rearrangement followed by cyclization. Similarly, pyrido[2,1-b][1,3]oxazines have been synthesized through a three-component reaction involving 3-substituted pyridines, dimethyl acetylenedicarboxylate, and α-halo ketones, leading to regioselective and diastereoselective products . Although these methods do not directly describe the synthesis of 2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, they provide insight into the potential synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can be complex, as seen in the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate, which features a dimeric structure with a row of five fused rings . While this does not directly describe the target molecule, it highlights the potential for complex ring systems and coordination in related heterocyclic compounds.

Chemical Reactions Analysis

The chemical reactivity of the oxazine derivatives has been explored in various studies. For instance, regioselective anodic fluorination of 2H-1,4-pyrido[3,2-b]-1,4-oxazin-3(4H)-one derivatives has been achieved to provide α-monofluorinated products . This indicates that the oxazine ring can undergo selective functionalization. Additionally, one-pot synthesis methods have been developed for hexahydro derivatives of pyrido[3,2-b][1,4]oxazine, which involve electrophilic interactions leading to bicyclic heterocycles . These reactions suggest that the oxazine ring can participate in various chemical transformations, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one and its derivatives are not directly reported in the provided papers. However, the synthesis and structural analyses of related compounds suggest that these oxazine derivatives are likely to exhibit interesting physicochemical characteristics, such as crystallinity, solubility, and potential for intermolecular interactions, which could be inferred from the crystal structure of related compounds and the regioselective synthesis methods that yield high-purity products .

Scientific Research Applications

  • Siderophores

    • Application Summary : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . They play a crucial role in regulating bioavailable iron levels .
    • Methods of Application : Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways . They are secreted by microbes and plants to cope with iron-limited conditions .
    • Results or Outcomes : Applications of siderophores include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
  • Dihydropyrimidin-2(1H)-ones/thiones (DHPMs)

    • Application Summary : DHPMs are important heterocyclic compounds due to their excellent biological activities and have been widely utilized in pharmaceutical applications .
    • Methods of Application : Various synthetic protocols for the synthesis of DHPMs have been disclosed . The first synthesis of DHPMs was reported via a three-component, one-pot condensation of β-ketoesters, aldehydes, and urea under strong acidic conditions .
    • Results or Outcomes : DHPMs exhibit significant biological properties such as antitumor, antibacterial, antiviral, and anti-inflammatory activities .
  • HPLC Analysis
    • Application Summary : High-performance liquid chromatography (HPLC) is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture .
    • Methods of Application : “2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” can be analyzed by this reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .
    • Results or Outcomes : This method allows for the separation of “2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” for analytical purposes .
  • HPLC Analysis
    • Application Summary : High-performance liquid chromatography (HPLC) is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture .
    • Methods of Application : “2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” can be analyzed by this reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .
    • Results or Outcomes : This method allows for the separation of “2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” for analytical purposes .

properties

IUPAC Name

2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-9(2)8(12)11-7-6(13-9)4-3-5-10-7/h3-5H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLNXUUGRSBBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174257
Record name 2,2-Dimethyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

CAS RN

20348-21-4
Record name 2,2-Dimethyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20348-21-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020348214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.760
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
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2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
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Reactant of Route 5
2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 6
2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Citations

For This Compound
8
Citations
Q Xiang, Y Zhang, J Li, X Xue, C Wang… - ACS medicinal …, 2018 - ACS Publications
Prostate cancer is a commonly diagnosed cancer and a leading cause of cancer-related deaths. The bromodomain and extra terminal domain (BET) family proteins have emerged as …
Number of citations: 15 pubs.acs.org
WJ Moore, D Richard… - Expert Opinion on …, 2010 - Taylor & Francis
Importance of the field: Discovery of small molecule inhibitors for treatment of rheumatoid arthritis is a major ongoing effort within the pharmaceutical industry. Spleen tyrosine kinase (…
Number of citations: 21 www.tandfonline.com
Y Kanehiro, H Tomioka, J Pieters, Y Tatano… - Frontiers in …, 2018 - frontiersin.org
Protein kinase G (PknG) is a eukaryotic-like serine/threonine kinase that is expressed by Mycobacterium tuberculosis and promotes survival of mycobacteria in host macrophages by …
Number of citations: 24 www.frontiersin.org
H Hayashi, R Kaneko, S Demizu, D Akasaka… - … of Pharmacology and …, 2018 - ASPET
Spleen tyrosine kinase (Syk) is involved in regulation of B-cell receptor (BCR) and Fc receptor downstream signal pathways. Syk plays an essential role in production of inflammatory …
Number of citations: 7 jpet.aspetjournals.org
PJ Barnes - Pharmacological Reviews, 2016 - ASPET
Multiple kinases play a critical role in orchestrating the chronic inflammation and structural changes in the respiratory tract of patients with asthma and chronic obstructive pulmonary …
Number of citations: 122 pharmrev.aspetjournals.org
S Sreelatha, U Nagarajan, S Natarajan - International Journal of Biological …, 2023 - Elsevier
Advancement in the area of anti-tubercular drug development has been full-fledged, yet, a very less number of drug molecules have reached phase II clinical trials, and therefore “End-…
Number of citations: 3 www.sciencedirect.com
A Dessì, R Dallocchio, G Marchetti - core.ac.uk
ABBREVIATIONS 5 SUMMARY 6 1. INTRODUCTION 8 1.1. Background and epidemiology of Malaria 9 1.2. Malaria parasite life cycle and P. falciparum 11 1.3. Protection from malaria …
Number of citations: 3 core.ac.uk
VS Mouguelar, G Coux - 2014 - ri.conicet.gov.ar
Recently, we have provided evidence for the involvement of a cytosolic tyrosine–phosphorylatable 70 kDa oocyte protein in Rhinella arenarum (Anura: Bufonidae) fertilization. The aim …
Number of citations: 11 ri.conicet.gov.ar

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